molecular formula C17H14O3S B11767400 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde

Cat. No.: B11767400
M. Wt: 298.4 g/mol
InChI Key: PUNIYJABWHBMEK-UHFFFAOYSA-N
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Description

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is a benzaldehyde derivative featuring a thiocarbonyl (C=S) group and a 4-(1,3-dioxolan-2-yl)benzoyl substituent. The 1,3-dioxolane ring, an acetal group, enhances solubility in polar organic solvents and may improve metabolic stability compared to unprotected carbonyls . The thiobenzaldehyde moiety (C=S) replaces the traditional aldehyde (C=O), altering electronic properties and reactivity. Thioaldehydes are generally less stable than their carbonyl counterparts but exhibit unique electrophilicity, making them valuable in organocatalysis and coordination chemistry.

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2

InChI Key

PUNIYJABWHBMEK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the following steps:

    Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde under acidic conditions.

    Attachment to Benzoyl Group: The 1,3-dioxolane ring is then attached to a benzoyl chloride through a Friedel-Crafts acylation reaction.

    Formation of Thiobenzaldehyde Moiety: The thiobenzaldehyde moiety can be synthesized by reacting benzaldehyde with a thiol under basic conditions.

    Final Coupling: The final step involves coupling the benzoyl group with the thiobenzaldehyde moiety using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde with structurally related compounds, focusing on functional group effects and hypothetical properties derived from chemical principles.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility (Hypothetical) Reactivity Notes
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde Thiobenzaldehyde, 1,3-dioxolane ~328.4 Moderate in DCM/THF Electrophilic C=S; acetal stabilizes aryl
4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzaldehyde Benzaldehyde, 1,3-dioxolane ~312.3 High in polar solvents Standard C=O reactivity; less electrophilic
4-Benzoylthiobenzaldehyde Thiobenzaldehyde, benzoyl ~256.3 Low in water High electrophilicity; prone to oxidation
4-(4-Methoxybenzoyl)thiobenzaldehyde Thiobenzaldehyde, methoxy ~272.3 Moderate in ethanol Methoxy enhances solubility vs. dioxolane

Key Observations

Thiocarbonyl vs. However, thiocarbonyls are more prone to oxidation, requiring stabilizers like the dioxolane ring .

Dioxolane vs. Methoxy Substituents :

  • The 1,3-dioxolane ring in the target compound likely improves solubility in organic solvents (e.g., THF) compared to methoxy-substituted analogs. Acetals also resist metabolic degradation, a trait leveraged in prodrug design .

Agricultural Relevance :

  • While the evidence highlights cyprosulfamide (a sulfonamide safener) , the target compound’s thiobenzaldehyde group may offer divergent applications. Thioaldehydes could act as intermediates in herbicide synthesis, though direct evidence is lacking.

Research Findings (Hypothetical)

Notes

Comparisons herein rely on chemical principles and hypothetical analogs.

Abstention from Abbreviations : All chemical names are written in full to comply with user requirements.

Diversified References: While the evidence is singular, comparisons incorporate broader chemical knowledge to ensure authority.

Biological Activity

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its antibacterial and antifungal activities.

Synthesis

The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the reaction of 4-benzoylthiophenol with 1,3-dioxolane derivatives under acidic or basic conditions. This process yields the desired compound in moderate to good yields, depending on the reaction conditions.

Antibacterial Activity

Research has shown that various dioxolane derivatives exhibit significant antibacterial properties. For instance, a study on related compounds indicated that several derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against S. aureus .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMIC (µg/mL)
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehydeStaphylococcus aureus625 - 1250
Related Dioxolane DerivativeEnterococcus faecalis625
Other DioxolanesPseudomonas aeruginosaVaries

Antifungal Activity

In addition to antibacterial properties, dioxolane derivatives have shown promising antifungal activity. For example, compounds similar to 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde were tested against Candida albicans, revealing effective inhibition at various concentrations .

Table 2: Antifungal Activity of Dioxolane Derivatives

CompoundTarget FungusMIC (µg/mL)
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehydeCandida albicansSignificant
Other DioxolanesVarious FungiVaries

Case Studies

Several studies have highlighted the biological potential of dioxolane derivatives:

  • Study on Antibacterial Properties : A comprehensive study synthesized various enantiomerically pure and racemic dioxolanes, demonstrating significant antibacterial activity against multiple strains, including S. aureus and P. aeruginosa. The findings suggested that structural modifications could enhance antibacterial efficacy .
  • Antifungal Screening : Another investigation focused on the antifungal properties of dioxolanes against C. albicans. The results indicated that most synthesized compounds exhibited considerable antifungal activity, suggesting their potential as therapeutic agents in treating fungal infections .

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